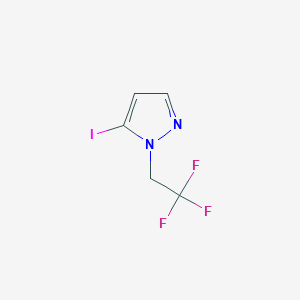

5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole

CAS No.:

Cat. No.: VC16407582

Molecular Formula: C5H4F3IN2

Molecular Weight: 276.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H4F3IN2 |

|---|---|

| Molecular Weight | 276.00 g/mol |

| IUPAC Name | 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole |

| Standard InChI | InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3H2 |

| Standard InChI Key | NCDNNFNDNSZMBA-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(N(N=C1)CC(F)(F)F)I |

Introduction

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s IUPAC name, 5-iodo-1-(2,2,2-trifluoroethyl)pyrazole, reflects its substitution pattern. The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The 1-position is occupied by a 2,2,2-trifluoroethyl group (), while the 5-position features an iodine atom. Key structural data include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 276.00 g/mol |

| Canonical SMILES | C1=C(N(N=C1)CC(F)(F)F)I |

| InChI | InChI=1S/C5H4F3IN2/c6-5(7,8)3-11-4(9)1-2-10-11/h1-2H,3H2 |

| InChI Key | NCDNNFNDNSZMBA-UHFFFAOYSA-N |

| Boiling Point | 219.7±40.0°C (Predicted) |

| Density | 2.09±0.1 g/cm³ (Predicted) |

| Purity | ≥95% |

The trifluoroethyl group enhances lipophilicity (), favoring membrane permeability and bioavailability. The iodine atom, a potent leaving group, facilitates nucleophilic substitution reactions, making the compound a versatile intermediate .

Synthesis and Reactivity

Synthetic Routes

The synthesis of 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole involves multi-step organic transformations:

-

Pyrazole Ring Formation: Cyclocondensation of hydrazines with 1,3-diketones or alkynes under acidic conditions.

-

Trifluoroethylation: Alkylation of the pyrazole nitrogen using 2,2,2-trifluoroethyl iodide or related reagents.

-

Iodination: Electrophilic aromatic substitution (e.g., using ) or metal-halogen exchange .

A representative pathway:

Chemical Reactivity

The iodine atom at C5 participates in cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann), enabling access to biaryl structures. The trifluoroethyl group stabilizes adjacent charges, enhancing electrophilicity at the pyrazole ring. Key reactions include:

-

Nucleophilic Substitution: Iodine replacement with amines, alkoxides, or thiols.

-

Transition Metal-Catalyzed Coupling: Formation of carbon-carbon bonds for drug candidate synthesis.

Biological and Industrial Applications

Agrochemical Uses

In agrochemistry, halogenated pyrazoles act as herbicides and insecticides. The iodine and trifluoroethyl groups may enhance pesticidal activity by disrupting enzyme function in pests.

| Hazard Statement | Description |

|---|---|

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautions

-

Use personal protective equipment (gloves, goggles).

-

Avoid inhalation and contact with skin.

-

Store in a cool, dry place away from oxidizers.

Comparison with Related Pyrazole Derivatives

| Compound | Substituents | Applications |

|---|---|---|

| 4-Bromo-1-isobutylpyrazole | Br at C4, isobutyl at N1 | Pharmaceutical intermediate |

| Methyl 1,3-dimethyl-1H-pyrazole-5-carboxylate | Methyl at N1/C3, COOMe at C5 | Agrochemical synthesis |

| 5-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole | I at C5, CF3CH2 at N1 | Multifunctional intermediate |

The trifluoroethyl group in the subject compound confers superior lipophilicity compared to alkyl or aryl substituents, expanding its utility in drug design .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume